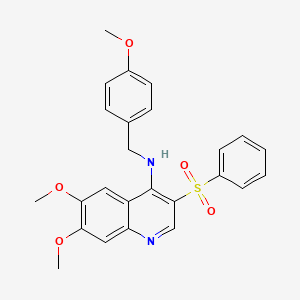

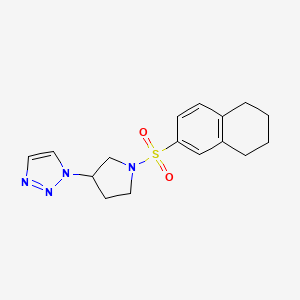

6,7-dimethoxy-N-(4-methoxybenzyl)-3-(phenylsulfonyl)quinolin-4-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

6,7-dimethoxy-N-(4-methoxybenzyl)-3-(phenylsulfonyl)quinolin-4-amine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields.

Applications De Recherche Scientifique

Synthesis and Chemical Properties

The compound and its derivatives have been synthesized through various methods, highlighting the chemical flexibility and potential for modification of this molecular scaffold. For example, Mizuno et al. (2006) developed convenient and efficient syntheses for metabolites of a related compound, demonstrating the use of methanesulfonyl as a protective group for the phenolic hydroxy group in Friedel–Crafts reactions, which enabled a simpler synthetic route with high yield [Mizuno et al., 2006]. This work highlights the synthetic accessibility of complex quinoline derivatives, which is crucial for their further application in research.

Biological Activity

Research into the biological activity of quinoline derivatives has identified potential applications in treating diseases such as tuberculosis. Asquith et al. (2019) identified novel inhibitors of Mycobacterium tuberculosis (Mtb) from a series of 4-anilinoquinolines and 4-anilinoquinazolines, including a compound with structural similarities to 6,7-dimethoxy-N-(4-methoxybenzyl)-3-(phenylsulfonyl)quinolin-4-amine. This study highlighted the importance of the benzyloxy aniline and the 6,7-dimethoxy quinoline ring for Mtb inhibition, with identified compounds showing limited toxicity and potential for further improvement [Asquith et al., 2019].

Photoreduction and Fluorescent Properties

The photoreduction properties of oxoisoaporphines, to which the compound is structurally related, have been studied, showing the generation of long-lived semi-reduced metastable photoproducts. These properties are of interest for applications in photochemistry and the development of photoactive materials [De la Fuente et al., 2004]. Additionally, the synthesis and investigation of fluorescent properties of 2-amino substituted quinolines have shown potential for linking to biomolecules and biopolymers, indicating applications in bioconjugation and fluorescent labeling [Stadlbauer et al., 2009].

Propriétés

IUPAC Name |

3-(benzenesulfonyl)-6,7-dimethoxy-N-[(4-methoxyphenyl)methyl]quinolin-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H24N2O5S/c1-30-18-11-9-17(10-12-18)15-27-25-20-13-22(31-2)23(32-3)14-21(20)26-16-24(25)33(28,29)19-7-5-4-6-8-19/h4-14,16H,15H2,1-3H3,(H,26,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIXHBOUJOCCLNV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CNC2=C(C=NC3=CC(=C(C=C32)OC)OC)S(=O)(=O)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H24N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

464.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6,7-dimethoxy-N-(4-methoxybenzyl)-3-(phenylsulfonyl)quinolin-4-amine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4,5-dimethylbenzo[d]thiazol-2-yl)-3,4,5-trimethoxy-N-(3-morpholinopropyl)benzamide hydrochloride](/img/structure/B2863416.png)

![Tert-butyl 4-[4-(aminomethyl)-2-fluorophenyl]piperazine-1-carboxylate](/img/structure/B2863421.png)

![N-(benzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)thiophene-2-carboxamide hydrochloride](/img/structure/B2863422.png)

![2-[4-(Dimethylcarbamoyl)triazol-1-yl]acetic acid](/img/structure/B2863424.png)

![7-(4-benzylpiperazine-1-carbonyl)-5-(2-methoxyethyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2863426.png)

![N-[[3-(Methanesulfonamidomethyl)phenyl]methyl]prop-2-enamide](/img/structure/B2863427.png)

![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-methoxy-4,5-dimethylbenzenesulfonamide](/img/structure/B2863438.png)